molecular formula C20H15N3O2 B1204511 2-(4-Methoxyphenyl)-3-(3-pyridinyl)-4-quinazolinone CAS No. 6056-27-5

2-(4-Methoxyphenyl)-3-(3-pyridinyl)-4-quinazolinone

Cat. No. B1204511
CAS RN: 6056-27-5
M. Wt: 329.4 g/mol
InChI Key: YODCFPOOWUOURW-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-3-(3-pyridinyl)-4-quinazolinone is a member of quinazolines.

Scientific Research Applications

Analgesic Activity

2-(4-Methoxyphenyl)-3-(3-pyridinyl)-4-quinazolinone derivatives have shown significant analgesic activity. A study on the synthesis and analgesic activity of related compounds, such as 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one, demonstrated their effectiveness in reducing pain. The synthesized compounds exhibited higher analgesic activities compared to standard analgesic drugs (Osarumwense, 2023).

Anticancer Properties

Quinazolinone derivatives, including compounds similar to 2-(4-Methoxyphenyl)-3-(3-pyridinyl)-4-quinazolinone, have been explored for their potential anticancer properties. For instance, the compound JJC-1, a 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone, was found to have significant cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent (Hour et al., 2007).

Antioxidant Properties

Research on 2-substituted quinazolin-4(3H)-ones has revealed their significant antioxidant properties. This includes studies on compounds with structural similarities to 2-(4-Methoxyphenyl)-3-(3-pyridinyl)-4-quinazolinone, which have demonstrated the ability to scavenge free radicals and exhibit metal-chelating properties (Mravljak et al., 2021).

Hypolipidemic Activities

Quinazolinone derivatives have shown potential in lowering triglyceride and cholesterol levels, indicating their hypolipidemic activities. Studies on similar compounds have demonstrated increased hypolipidemic activity when certain substitutions are made on the quinazolinone ring system (Kurogi et al., 1996).

properties

CAS RN

6056-27-5

Product Name

2-(4-Methoxyphenyl)-3-(3-pyridinyl)-4-quinazolinone

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-pyridin-3-ylquinazolin-4-one

InChI

InChI=1S/C20H15N3O2/c1-25-16-10-8-14(9-11-16)19-22-18-7-3-2-6-17(18)20(24)23(19)15-5-4-12-21-13-15/h2-13H,1H3

InChI Key

YODCFPOOWUOURW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CN=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CN=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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